Formiato de etilo-13C

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

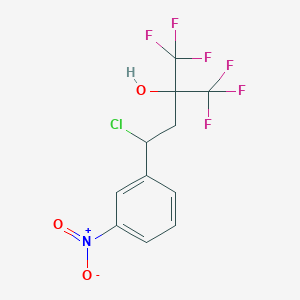

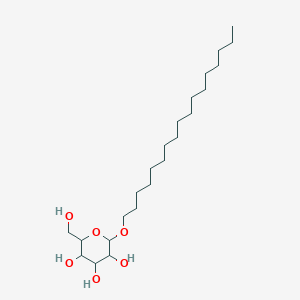

The molecular structure of ethyl formate, including its conformers, has been elucidated using ab initio gradient methods and compared with empirical data from spectroscopy. Ethyl formate exists in two conformers of nearly equal energy, with significant geometrical features such as the COCC and COCH torsional angles, demonstrating the transferability of conformational data between ethyl and isopropyl formate (Klimkowski, Schäfer, & Bohn, 1984).

Chemical Reactions and Properties

Ethyl formate-13C undergoes various chemical reactions, including decomposition and isomerization. The decomposition reactions in the S1 and T1 states have been studied, highlighting the dissociation channels leading to different products. These reactions reveal insights into the reactivity and stability of ethyl formate under various conditions (Chou, 2012).

Physical Properties Analysis

The physical properties of Ethyl formate-13C, such as its solubility, melting point, and volatility, are crucial for its application in various domains. The precursor's physical characteristics, including its melting point and particulate nature, have been studied using techniques like scanning electron microscopy and dynamic light scattering, providing a foundation for understanding its behavior in different environments (Zaitoon, Lim, & Scott-dupree, 2019).

Chemical Properties Analysis

The chemical properties of Ethyl formate-13C, such as its reactivity in N-formylation reactions and its role in the synthesis of complex molecules, highlight its versatility. Bio-catalyzed N-formylation using ethyl formate presents a mild, efficient, and broad-scope method for amine functionalization, demonstrating its chemical utility (Patre et al., 2017).

Aplicaciones Científicas De Investigación

Adenosine 3’,5’-diphosphate has a wide range of scientific research applications:

Safety and Hazards

Direcciones Futuras

Ethyl formate is a simple aliphatic ester that is full of benefits and concerns. It’s a clear, slightly oily liquid with a pleasant, rumlike odor and the flavor of raspberries. The ester occurs in many food substances, including fruits, coffee, tea, and grains . The synthetic product is often used as a flavoring agent in lemonade and other beverages .

Mecanismo De Acción

Adenosine 3’,5’-diphosphate exerts its effects by blocking exoribonucleases activity in the nucleus and cytosol. It stimulates stomatal closure and can serve as a secondary messenger during abscisic acid signaling . It is also capable of blocking RNA catabolism, which may serve as a physiological modulator of poly (ADP-ribose) polymerase 1 activity .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Ethyl formate-13C are not fully explored yet. In these studies, the ^13C label allows for the tracking of the compound and its metabolic derivatives within biochemical reactions .

Cellular Effects

This can provide valuable insights into how the compound influences cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an isotopically labeled compound, Ethyl formate-13C can be used to study the molecular mechanisms of metabolic pathways . The ^13C label allows for the tracking of the compound and its metabolic derivatives at the molecular level .

Temporal Effects in Laboratory Settings

The stability of the ^13C label allows for long-term studies of the compound’s effects on cellular function .

Dosage Effects in Animal Models

The ^13C label allows for the tracking of the compound and its metabolic derivatives in animal studies .

Metabolic Pathways

The ^13C label allows for the tracking of the compound and its metabolic derivatives within metabolic pathways .

Transport and Distribution

The ^13C label allows for the tracking of the compound and its metabolic derivatives within cells and tissues .

Subcellular Localization

The ^13C label allows for the tracking of the compound and its metabolic derivatives within subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of adenosine 3’,5’-diphosphate can be achieved through enzymatic and synthetic chemical methods. One method involves the use of Escherichia coli crude extracts, which include three overexpressed enzymes and a fourth unidentified protein that degrades adenosine diphosphate, a by-product of the synthesis reaction . Another method involves the use of purified enzymes such as ATP sulfurylase, APS kinase, and pyrophosphatase .

Industrial Production Methods: Industrial production of adenosine 3’,5’-diphosphate often involves the enzymatic synthesis of 3’-phosphoadenosine 5’-phosphosulfate, which is then hydrolyzed to produce adenosine 3’,5’-diphosphate .

Análisis De Reacciones Químicas

Types of Reactions: Adenosine 3’,5’-diphosphate undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by 3’ (2’),5’-bisphosphate nucleotidase to give adenosine monophosphate, which can then be recycled into adenosine triphosphate .

Common Reagents and Conditions: Common reagents used in these reactions include enzymes such as ATPases and nucleotidases. The conditions for these reactions typically involve aqueous solutions at physiological pH and temperature .

Major Products: The major products formed from these reactions include adenosine monophosphate and adenosine triphosphate .

Comparación Con Compuestos Similares

Similar Compounds:

- Adenosine diphosphate (ADP)

- Adenosine triphosphate (ATP)

- Adenosine monophosphate (AMP)

- 3’-Phosphoadenosine 5’-phosphosulfate (PAPS)

Uniqueness: Adenosine 3’,5’-diphosphate is unique in that it contains phosphate groups at both the 3’ and 5’ positions of the ribose sugar, whereas other similar compounds such as adenosine diphosphate and adenosine triphosphate have phosphate groups attached in a chain to the 5’ carbon atom . This unique structure allows it to participate in specific biochemical pathways and reactions that other nucleotides cannot .

Propiedades

IUPAC Name |

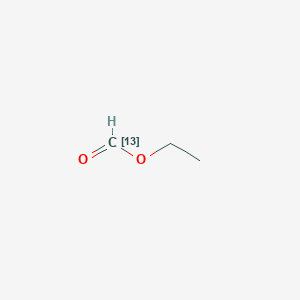

ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJINCZRORDGAQ-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480311 | |

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73222-61-4 | |

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the s-cis/s-trans conformational equilibrium in ethyl formate influence the observed 13C NMR chemical shifts?

A1: The study by González-González et al. employed 13C NMR spectroscopy at 125 MHz to examine a series of alkyl formates, including ethyl formate. [] The researchers observed distinct 13C chemical shifts for the carbon atom beta to the dicoordinated oxygen atom (β-carbon) depending on whether the molecule existed in the s-cis or s-trans conformation. This difference arises from varying intramolecular interactions experienced by the β-carbon in each rotamer. The study suggests that these interactions influence the electron density around the β-carbon, consequently affecting its 13C chemical shift.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)

![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)